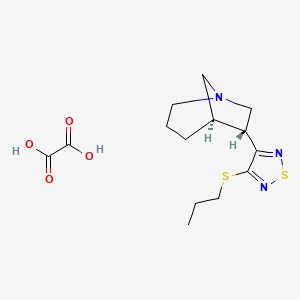

PTAC oxalate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQOVMTAFXOKQ-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of PTAC Oxalate in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate, also known as (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand that has emerged as a valuable tool in neuroscience research. Its unique pharmacological profile, characterized by subtype-specific functional activity, makes it an ideal probe for dissecting the complex roles of muscarinic receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the research applications of this compound, including its mechanism of action, relevant signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound exhibits a distinct pattern of activity across the five muscarinic receptor subtypes (M1-M5). It acts as a partial agonist at the M2 and M4 receptors and as a competitive antagonist at the M1, M3, and M5 receptors .[1] This mixed agonist-antagonist profile allows researchers to selectively activate M2 and M4 receptor-mediated signaling while simultaneously blocking pathways associated with M1, M3, and M5 receptors.

Quantitative Pharmacological Data

This compound demonstrates high affinity for all five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells. The binding affinities (Ki) are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| hM1 | 0.6 |

| hM2 | 2.8 |

| hM3 | 0.2 |

| hM4 | 0.2 |

| hM5 | 0.8 |

Data sourced from MedchemExpress.[1]

Signaling Pathways

The differential effects of this compound are mediated through the distinct G protein coupling of the muscarinic receptor subtypes.

M2 and M4 Receptor-Mediated Signaling (Agonism)

The M2 and M4 receptors primarily couple to the Gi/o family of G proteins. As a partial agonist, this compound activates these pathways, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This generally results in inhibitory effects on neuronal activity.

M1, M3, and M5 Receptor-Mediated Signaling (Antagonism)

The M1, M3, and M5 receptors are predominantly coupled to the Gq/11 family of G proteins. As an antagonist, this compound blocks the binding of acetylcholine (ACh) and other muscarinic agonists to these receptors, thereby inhibiting the activation of phospholipase C (PLC). This prevents the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.

Research Applications and Experimental Protocols

This compound is primarily utilized in preclinical models of neurological and psychiatric disorders, particularly in studies of neuropathic pain and depression.

In Vivo Research: Neuropathic Pain and Depression Models

1. Neuropathic Pain Model (Mechanical Allodynia)

This compound has been shown to alleviate mechanical allodynia in rodent models of neuropathic pain.[1]

-

Experimental Workflow:

References

PTAC Oxalate: A Deep Dive into Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity profile of PTAC oxalate, a significant ligand in cholinergic research. This document details its binding affinities, functional activities, and the experimental methodologies used to determine these properties. The information is presented to facilitate further research and drug development efforts targeting the muscarinic acetylcholine receptor family.

Executive Summary

This compound is a selective muscarinic receptor ligand characterized by a distinct profile of activity across the five receptor subtypes (M1-M5). It demonstrates high-affinity binding to all subtypes. Functionally, it acts as a partial agonist at the M2 and M4 receptors, which are typically coupled to Gi/o proteins, and as an antagonist at the M1, M3, and M5 receptors, which are coupled to Gq/11 proteins.[1][2] This mixed agonist-antagonist profile makes this compound a valuable tool for dissecting the physiological and pathological roles of individual muscarinic receptor subtypes.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinity and functional activity of this compound and its close structural analog, BuTAC, at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| M1 | 0.6 |

| M2 | 2.8 |

| M3 | 0.2 |

| M4 | 0.2 |

| M5 | 0.8 |

Data derived from radioligand binding assays in CHO cells.

Table 2: Functional Activity Profile of BuTAC at Human Muscarinic Receptors

Note: BuTAC is a close structural analog of this compound and has been historically described with a similar pharmacological profile.[3] The following data from GTP-γ-[35S] binding assays with BuTAC are presented as a surrogate to illustrate the functional characteristics of this compound.

| Receptor Subtype | Functional Activity | pEC50 / pIC50 | % Emax / % Inhibition |

| M1 | Partial Agonist / Partial Antagonist | 9.22 (pEC50) / 9.03 (pIC50) | 33.56% (Emax) / 57.27% (Inhibition) |

| M2 | Full Agonist | 9.56 (pEC50) | 136.53% (Emax) |

| M3 | Full Antagonist | 8.55 (pIC50) | 100% (Inhibition) |

| M4 | Partial Agonist / Partial Antagonist | 10.27 (pEC50) / 9.19 (pIC50) | 35.53% (Emax) / 57.55% (Inhibition) |

| M5 | Full Antagonist | 8.29 (pIC50) | 96.31% (Inhibition) |

Data from a study on BuTAC using GTP-γ-[35S] binding assays in cell lines stably expressing human muscarinic receptor subtypes.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled muscarinic antagonist, typically [3H]N-methylscopolamine ([3H]NMS), is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Functional Assays

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency and efficacy.

This assay measures the activation of G proteins, which is an early event in the signal transduction cascade following receptor activation by an agonist.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing hM2 or hM4 receptors are prepared.

-

Assay Procedure:

-

Membranes are incubated with the test compound (this compound) and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

If the test compound is an agonist, it will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-

The reaction is incubated for a specific period.

-

-

Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis:

-

For agonists, a concentration-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

-

For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50.

-

This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq/11-coupled receptors.

-

Cell Culture and Dye Loading:

-

CHO cells stably expressing hM1, hM3, or hM5 receptors are plated in multi-well plates.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

-

Assay Procedure:

-

The baseline fluorescence of the cells is measured.

-

The test compound (this compound) is added to the wells.

-

If the compound is an agonist, it will activate the receptor, leading to the release of calcium from intracellular stores and an increase in fluorescence.

-

-

Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis:

-

To determine antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist (e.g., carbachol). The ability of the antagonist to inhibit the agonist-induced calcium response is measured to determine the IC50.

-

A Schild analysis can be performed to determine the pA2 value, which represents the affinity of a competitive antagonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for determining subtype selectivity.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of PTAC Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate, with the IUPAC name (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate, is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand.[1] It exhibits a unique pharmacological profile, acting as a partial agonist at the M2 and M4 receptor subtypes while functioning as an antagonist at the M1, M3, and M5 subtypes.[2][3] This distinct activity has made this compound a valuable tool in neuroscience research, particularly in studies related to the "muscarinic hypothesis of schizophrenia." This technical guide provides a detailed overview of the known chemical and physical properties of this compound, its pharmacological characteristics, and the signaling pathways it modulates.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data are readily available from commercial suppliers and literature, specific experimental values for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available sources.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 201939-40-4[1][2] |

| IUPAC Name | (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate |

| Molecular Formula | C₁₄H₂₁N₃O₄S₂ (or C₁₂H₁₉N₃S₂·C₂H₂O₄) |

| Molecular Weight | 359.46 g/mol |

| Canonical SMILES | CCCSC1=NSN=C1[C@@]2([H])CN3CCC[C@@]2([H])C3.OC(C(O)=O)=O |

| Chemical Structure | The molecule consists of a 1,2,5-thiadiazole ring substituted with a propylthio group and an azabicyclo[3.2.1]octane moiety. The oxalate salt form contributes to its solubility. The specific stereochemistry (5R, 6R) of the azabicyclo[3.2.1]octane component is crucial for its biological activity. |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Appearance | White solid/powder |

| Melting Point | Not reported in available literature. |

| Boiling Point | Not reported in available literature. |

| pKa | Not reported in available literature. |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM). |

| Storage | Desiccate at room temperature. Stock solutions should be stored at -20°C or below and used within one month. |

Pharmacological Profile

This compound's primary pharmacological action is its subtype-selective modulation of muscarinic acetylcholine receptors. This profile is critical for its use in dissecting the roles of individual mAChR subtypes in physiological and pathological processes.

Table 3: Muscarinic Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) | Activity |

| M1 | 0.6 - 2.8 | Antagonist |

| M2 | 2.8 | Partial Agonist |

| M3 | 0.2 | Antagonist |

| M4 | 0.2 | Partial Agonist |

| M5 | 0.8 | Antagonist |

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by modulating distinct G protein-coupled receptor (GPCR) signaling cascades, depending on the muscarinic receptor subtype. The following diagrams illustrate the canonical signaling pathways for the receptor subtypes targeted by this compound.

Caption: Antagonistic action of this compound on M1, M3, and M5 receptor signaling.

Caption: Partial agonistic action of this compound on M2 and M4 receptor signaling.

Experimental Protocols

Generalized Protocol for Radioligand Binding Assay (for Ki determination)

A generalized workflow for determining the binding affinity (Ki) of this compound at muscarinic receptors is presented below. This would typically involve competition binding assays using a radiolabeled ligand.

Caption: Generalized workflow for a radioligand binding assay.

Generalized Protocol for Determination of Physical Properties

-

Melting Point: Would be determined using a standard melting point apparatus, where a small sample of this compound is heated, and the temperature range of melting is observed.

-

Solubility: Quantitative solubility would be determined by adding increasing amounts of this compound to a fixed volume of solvent (e.g., water, DMSO) at a specific temperature until saturation is reached. The concentration at saturation would be the solubility.

-

pKa: The acid dissociation constant(s) would be determined by potentiometric titration, where a solution of this compound is titrated with a strong acid or base, and the pH is monitored.

Conclusion

This compound is a valuable pharmacological tool with a well-defined, subtype-selective profile at muscarinic acetylcholine receptors. While its fundamental chemical identity and pharmacological actions are established, a comprehensive public record of its detailed physicochemical properties and the specific experimental protocols used for their determination is lacking. This guide summarizes the currently available information and provides generalized methodologies to aid researchers in their understanding and application of this important compound. Further studies to fully characterize its physical properties would be beneficial to the scientific community.

References

PTAC Oxalate: A Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate is a potent and selective muscarinic receptor ligand that has emerged as a valuable pharmacological tool for dissecting the complex roles of muscarinic acetylcholine receptor (mAChR) subtypes in various physiological and pathological processes.[1][2][3] Its unique pharmacological profile, characterized by partial agonism at M2 and M4 receptors and antagonism at M1, M3, and M5 receptors, allows for the targeted modulation of specific signaling pathways.[2][3] This makes it an invaluable instrument for researchers investigating the therapeutic potential of targeting muscarinic receptors in disorders such as neuropathic pain, depression, and schizophrenia.

This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical Properties

This compound, chemically known as 3-((5R,6R)-1-azabicyclo[3.2.1]octan-6-yl)-4-(propylthio)-1,2,5-thiadiazole oxalate, is a white solid with a molecular formula of C12H19N3S2.C2H2O4 and a molecular weight of 359.46 g/mol . The oxalate salt form enhances its solubility. The specific stereochemistry at the 5R and 6R positions of the azabicyclo[3.2.1]octane ring is crucial for its interaction with and selectivity for muscarinic receptor subtypes.

Data Presentation

Pharmacological Profile of this compound

The defining characteristic of this compound is its distinct activity across the five muscarinic receptor subtypes. It demonstrates high affinity for all subtypes, with Ki values in the nanomolar range.

| Receptor Subtype | This compound Activity | Binding Affinity (Ki) in CHO cells | G-protein Coupling |

| M1 | Antagonist | 2.8 nM | Gq |

| M2 | Partial Agonist | 0.2 nM | Gi |

| M3 | Antagonist | 0.6 nM | Gq |

| M4 | Partial Agonist | 0.2 nM | Gi |

| M5 | Antagonist | 0.8 nM | Gq |

Data sourced from MedchemExpress, Vulcanchem, and Tocris Bioscience.

In Vivo Efficacy of this compound

Studies in animal models have demonstrated the potential therapeutic effects of this compound.

| Animal Model | Condition | Dosage (IP) | Observed Effect |

| Mouse | Neuropathic Pain | 0.05 mg/kg | Alleviation of mechanical allodynia |

| Mouse | Depression | 0.05 mg/kg | Decreased immobility time |

Data sourced from MedchemExpress.

Signaling Pathways

The differential activity of this compound on muscarinic receptor subtypes allows for the selective modulation of distinct intracellular signaling cascades.

M2/M4 Receptor-Mediated Signaling (Gi Pathway)

As a partial agonist at M2 and M4 receptors, this compound activates the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is primarily associated with inhibitory neuronal responses.

Figure 1: this compound-induced Gi signaling pathway.

M1/M3/M5 Receptor-Mediated Signaling (Gq Pathway)

By acting as an antagonist at M1, M3, and M5 receptors, this compound blocks the Gq signaling pathway. This pathway, when activated by acetylcholine, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound's antagonism prevents these downstream effects.

Figure 2: this compound antagonism of the Gq signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]N-methylscopolamine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and counter.

Protocol:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of this compound.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

References

The Emergence of PROTACs in Neuroscience: A Technical Guide to Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention for neurological disorders is undergoing a significant transformation, driven by the advent of novel molecular technologies. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to combat neurodegenerative diseases, which are often characterized by the accumulation of misfolded and toxic proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs offer a revolutionary approach by hijacking the cell's own machinery to eliminate the disease-causing protein entirely. This technical guide provides a comprehensive overview of the role of PROTACs in neuroscience research, with a focus on their mechanism of action, key applications, and the experimental protocols essential for their development and validation. While the initial query mentioned "PTAC oxalate," our extensive research indicates a likely reference to the broader and well-established field of PROTAC technology, which is the focus of this guide.

Core Concept: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]

Application of PROTACs in Neurodegenerative Diseases

The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, making them prime targets for PROTAC-mediated degradation. Key areas of research include Alzheimer's disease (targeting Tau protein), Parkinson's disease (targeting α-synuclein), and Huntington's disease (targeting mutant huntingtin protein).

Targeting Tau Protein in Alzheimer's Disease

Hyperphosphorylated and aggregated Tau protein forms neurofibrillary tangles, a key pathological feature of Alzheimer's disease.[5] PROTACs designed to target Tau can promote its clearance, potentially mitigating neurotoxicity.

Table 1: Quantitative Data for Selected Tau-Targeting PROTACs

| PROTAC Name/Identifier | Target | E3 Ligase Ligand | DC50 | Dmax | Brain Penetrant | Reference |

| C004019 | Tau | VHL | 7.9 nM (in HEK293-hTau cells) | >90% | Yes | |

| QC-01-175 | Tau | CRBN | 100 nM - 1 µM (in patient-derived neurons) | >95% (pathologic Tau) | Yes | |

| T3 (Dual Degrader) | Tau & α-Synuclein | CRBN | 4.09 ± 0.90 μM | Not Specified | Yes |

Targeting α-Synuclein in Parkinson's Disease

The aggregation of α-synuclein into Lewy bodies is a central event in the pathogenesis of Parkinson's disease. PROTACs that can induce the degradation of α-synuclein aggregates are being actively investigated as a therapeutic strategy.

Table 2: Quantitative Data for Selected α-Synuclein-Targeting PROTACs

| PROTAC Name/Identifier | Target | E3 Ligase Ligand | DC50 | Dmax | Brain Penetrant | Reference |

| Compound 2b | α-Synuclein aggregates | Not Specified | 7.51 ± 0.53 μM | Not Specified | Not Specified | |

| Arg-PEG1-Tα-syn | α-Synuclein | UBR1 (via Arginine) | Not Specified | Significant degradation | Not Specified | |

| T3 (Dual Degrader) | α-Synuclein & Tau | CRBN | 1.57 ± 0.55 μM | Not Specified | Yes |

Targeting Mutant Huntingtin (mHTT) in Huntington's Disease

Huntington's disease is caused by a polyglutamine expansion in the huntingtin protein, leading to its aggregation and neurotoxicity. PROTACs are being developed to selectively degrade the mutant form of the huntingtin protein (mHTT) while sparing the wild-type version.

Table 3: Quantitative Data for Selected mHTT-Targeting PROTACs

| PROTAC Name/Identifier | Target | E3 Ligase Ligand | DC50 | Dmax | Brain Penetrant | Reference |

| SNIPER(ER) | mHTT | IAP | ~100 nM | ~80% | Not Specified | |

| HyT 3' | mHtt | Not Specified (Hydrophobic Tag) | ~1 µM | ~60% | Yes |

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments: Western Blotting to determine degradation efficacy (DC50 and Dmax) and Immunoprecipitation to confirm ubiquitination.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in response to varying concentrations of a PROTAC.

1. Cell Culture and Treatment:

-

Plate neuronal cells (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons) at an appropriate density in a multi-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

-

Include a vehicle control (e.g., DMSO).

-

Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Repeat the process with a primary antibody for a loading control (e.g., GAPDH or β-actin).

5. Detection and Data Analysis:

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Confirmation of Target Protein Ubiquitination by Immunoprecipitation

This protocol is used to confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

1. Cell Culture and Treatment:

-

Culture neuronal cells in 100 mm dishes to ~80% confluency.

-

Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10 times the DC50).

-

It is also recommended to include a condition with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

-

Boil the lysate for 10 minutes to fully denature the proteins.

-

Dilute the lysate with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration to ~0.1%.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1-2 hours at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add a primary antibody against the protein of interest and incubate overnight at 4°C on a rotator.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them three to five times with wash buffer.

4. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluate by Western blotting as described in Protocol 1.

-

Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.

Signaling Pathways in Neuroscience Modulated by PROTACs

By degrading key pathogenic proteins, PROTACs can have significant downstream effects on neuronal signaling pathways, potentially restoring normal cellular function.

Downstream Effects of Tau Degradation

Normal Tau protein is involved in microtubule stabilization and axonal transport. Pathological, hyperphosphorylated Tau disrupts these processes and is implicated in synaptic dysfunction. Degradation of pathological Tau by PROTACs is expected to:

-

Restore microtubule stability and axonal transport.

-

Alleviate synaptic dysfunction and improve synaptic plasticity.

-

Reduce the formation of neurofibrillary tangles.

-

Mitigate downstream neuroinflammatory responses.

References

- 1. Conversion of a PROTAC Mutant Huntingtin Degrader into Small-Molecule Hydrophobic Tags Focusing on Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacodynamics of PTAC Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate, chemically known as (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane oxalate, is a selective muscarinic receptor ligand with a complex and nuanced pharmacodynamic profile. It exhibits a unique pattern of activity across the five subtypes of muscarinic acetylcholine receptors (mAChRs), acting as a partial agonist at the M2 and M4 receptors while serving as an antagonist at the M1, M3, and M5 receptors.[1] This distinct mechanism of action makes this compound a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. Its potential therapeutic applications are being explored, particularly in the context of neuropathic pain and depression.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its receptor binding profile, signaling pathways, and preclinical efficacy, supported by detailed experimental methodologies and quantitative data.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors and its effects in preclinical models.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) in CHO cells (nM) |

| hM1 | 2.8 |

| hM2 | 0.2 |

| hM3 | 0.6 |

| hM4 | 0.2 |

| hM5 | 0.8 |

Data from Bymaster et al., as cited by MedChemExpress.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg, IP) | Paw Withdrawal Threshold (PWT) Effect |

| Sham | N/A | No change |

| Nerve Injury + Vehicle | N/A | Decreased PWT |

| Nerve Injury + this compound | 0.01 | No significant effect on PWT at day 14 post-injury |

| Nerve Injury + this compound | 0.05 | Increased PWT at day 4 post-injury, alleviating mechanical allodynia |

Data from a study on a mouse model of neuropathic pain, as cited by MedChemExpress.[1]

Table 3: Effect of this compound on Immobility Time in a Mouse Model

| Treatment Group | Dose (mg/kg, IP) | Effect on Immobility Time |

| Sham + Vehicle | N/A | Baseline |

| Nerve Injury + Vehicle | N/A | No significant change from sham |

| Sham + this compound | 0.01 | No significant change |

| Nerve Injury + this compound | 0.01 | No significant change |

| Sham + this compound | 0.05 | Decreased immobility time |

| Nerve Injury + this compound | 0.05 | Decreased immobility time |

Data from a study on the antidepressant-like effects of this compound, as cited by MedChemExpress.[1]

Signaling Pathways

The distinct pharmacodynamic profile of this compound results in the differential modulation of intracellular signaling cascades depending on the muscarinic receptor subtype expressed in a given cell type.

Agonistic Activity at M2 and M4 Receptors:

As a partial agonist at M2 and M4 receptors, this compound is expected to activate Gi/o-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to diverse cellular responses.

Antagonistic Activity at M1, M3, and M5 Receptors:

By acting as an antagonist at M1, M3, and M5 receptors, this compound blocks the signaling cascades typically initiated by acetylcholine. These receptors are primarily coupled to Gq/11 proteins. Their activation normally leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound prevents these downstream events from occurring in response to endogenous acetylcholine.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

1. Muscarinic Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.

-

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Radioligand Binding: Competition binding assays are performed using a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) as the ligand.

-

Assay Conditions: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. In Vivo Neuropathic Pain Model

-

Objective: To evaluate the analgesic effects of this compound on mechanical allodynia in a mouse model of neuropathic pain.

-

Methodology:

-

Animal Model: Neuropathic pain is induced in male C57BL/6 mice by common peroneal nerve (CPN) ligation. A sham operation, where the nerve is exposed but not ligated, is performed on a control group of animals.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection at doses of 0.01 and 0.05 mg/kg. A vehicle control group receives injections of the vehicle alone.

-

Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold (PWT) is measured using von Frey filaments. Mice are placed on an elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited. The filament that causes a response in 50% of applications is recorded as the PWT.

-

Experimental Timeline: PWT is measured at baseline before surgery and at various time points after surgery and drug administration (e.g., day 4 and day 14 post-injury).

-

Data Analysis: The PWTs of the different treatment groups are compared using appropriate statistical tests (e.g., two-way ANOVA) to determine the effect of this compound on mechanical allodynia.

-

3. Forced Swim Test (Antidepressant-like Effect)

-

Objective: To assess the potential antidepressant-like effects of this compound by measuring the immobility time in the forced swim test.

-

Methodology:

-

Animals: Male mice from both the sham and nerve injury groups are used.

-

Drug Administration: this compound (0.01 and 0.05 mg/kg) or vehicle is administered via IP injection.

-

Forced Swim Test Apparatus: A cylindrical container filled with water is used.

-

Procedure: Mice are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded during the last few minutes of the test.

-

Data Analysis: The immobility times of the different treatment groups are compared statistically to evaluate the effect of this compound. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Logical Workflow for Preclinical Evaluation of this compound

The following diagram illustrates the logical progression of preclinical studies for a compound like this compound, from initial characterization to in vivo efficacy testing.

Conclusion

This compound presents a compelling profile as a selective muscarinic receptor modulator. Its dual action as a partial agonist at M2/M4 receptors and an antagonist at M1/M3/M5 receptors provides a unique mechanism to probe the complexities of the cholinergic system. Preclinical data suggest its potential as an analgesic for neuropathic pain and as an agent with antidepressant-like properties. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and toxicology studies, as well as exploration in a broader range of disease models. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of PTAC Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTAC oxalate is a notable muscarinic acetylcholine receptor (mAChR) ligand that has garnered attention in neuroscience research for its distinct binding profile across the five muscarinic receptor subtypes (M1-M5). As a G-protein coupled receptor (GPCR) family, mAChRs are integral to modulating a wide array of physiological functions, making them a significant target for therapeutic intervention in various disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound for the M1-M5 receptors, complete with detailed experimental methodologies and visual representations of associated signaling pathways.

This compound Binding Affinity for M1-M5 Receptors

This compound has been characterized as a partial agonist at the M2 and M4 muscarinic receptors and an antagonist at the M1, M3, and M5 subtypes. Its binding affinity across these receptors falls within the nanomolar range, indicating a high degree of potency.

Quantitative Binding Data

The binding affinities of PTAC for the human M1-M5 muscarinic receptors, as determined by radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes, are summarized below. The inhibition constant (Ki) values were derived from the provided pKi values. It is important to note the significant standard error of the mean (SEM) associated with the pKi values in the cited study, which suggests a degree of variability in the measurements.

| Receptor Subtype | Functional Activity | pKi (Mean ± SEM) | Ki (nM) |

| M1 | Antagonist | 8.98 ± 9.53 | 1.05 |

| M2 | Partial Agonist | 8.42 ± 9.60 | 3.80 |

| M3 | Antagonist | 9.40 ± 10.8 | 0.40 |

| M4 | Partial Agonist | 9.55 ± 11.0 | 0.28 |

| M5 | Antagonist | 9.43 ± 9.99 | 0.37 |

Note: Ki values are calculated from the mean pKi (Ki = 10^(-pKi)) and are presented to two significant figures. The large SEM in the pKi values should be taken into consideration when interpreting these data.

The Role of the Oxalate Salt Form

The use of a specific salt form, such as oxalate, can influence a compound's physicochemical properties, including solubility and crystal structure. While the direct impact of the oxalate moiety on the binding affinity of PTAC has not been explicitly detailed in the available literature, it is a common practice in pharmacology to select a salt form that optimizes a drug candidate's stability, bioavailability, and handling characteristics. Oxalate is a bidentate ligand, meaning it can bind to a metal center through two atoms. This property can be relevant in biological systems where interactions with metal ions may occur. However, for the purpose of in vitro receptor binding assays, the primary role of the salt is typically to ensure the compound is in a stable and soluble form.

Experimental Protocols

The following sections detail the methodologies for two key types of experiments used to characterize the binding and functional activity of ligands like this compound at muscarinic receptors.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

- Receptor Source: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

- Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

- Test Compound: this compound, prepared in a series of dilutions.

- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.

- Assay Buffer: Typically, a buffered saline solution (e.g., phosphate-buffered saline, PBS, or Tris-HCl) at a physiological pH (e.g., 7.4).

- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.

- Scintillation Counter: To measure the radioactivity retained on the filters.

- Scintillation Fluid: A liquid that emits light when excited by radioactive particles.

2. Procedure:

- Membrane Preparation:

- Cultured CHO cells expressing the target muscarinic receptor subtype are harvested.

- The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps.

- The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., using a BCA or Bradford assay).

- Assay Setup (in a 96-well plate):

- Total Binding Wells: Contain receptor membranes, radioligand, and assay buffer.

- Non-specific Binding (NSB) Wells: Contain receptor membranes, radioligand, and a high concentration of a non-radiolabeled antagonist.

- Competition Wells: Contain receptor membranes, radioligand, and varying concentrations of this compound.

- Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

- Filtration: The contents of each well are rapidly filtered through the glass fiber filters using the cell harvester. The filters trap the receptor membranes with the bound radioligand.

- Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

- Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

- The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

- The data from the competition wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GTP-γ-[³⁵S] Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. It is used to determine the efficacy of a compound (i.e., whether it is an agonist, partial agonist, or antagonist).

1. Materials:

- Receptor Source: As in the radioligand binding assay.

- Test Compound: this compound.

- GTP-γ-[³⁵S]: A non-hydrolyzable, radiolabeled analog of GTP.

- GDP: Guanosine diphosphate, used to maintain the G-protein in its inactive state.

- Assay Buffer: Similar to the binding assay buffer, often containing MgCl₂.

- Filtration Apparatus and Scintillation Counter: As described above.

2. Procedure:

- Membrane Preparation: Same as for the radioligand binding assay.

- Assay Setup:

- Receptor membranes are incubated in the assay buffer with GDP and varying concentrations of this compound.

- The reaction is initiated by the addition of GTP-γ-[³⁵S].

- Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes). During this time, agonist binding to the receptor promotes the exchange of GDP for GTP-γ-[³⁵S] on the α-subunit of the G-protein.

- Filtration and Counting: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the amount of bound GTP-γ-[³⁵S] is quantified by scintillation counting.

3. Data Analysis:

- The amount of GTP-γ-[³⁵S] binding is plotted against the concentration of this compound.

- An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) can be determined from the dose-response curve.

- To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-stimulated GTP-γ-[³⁵S] binding is measured.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different families of G-proteins to initiate intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Figure 1: M1, M3, and M5 Receptor Signaling Pathway.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

Figure 2: M2 and M4 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a test compound using a radioligand competition binding assay.

PTAC Oxalate: A Technical Guide to its Dual Agonist-Antagonist Profile at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PTAC oxalate, a selective muscarinic receptor ligand with a unique dual agonist-antagonist profile. This document collates quantitative pharmacological data, details key experimental protocols for its characterization, and visualizes its complex signaling mechanisms.

Core Pharmacological Profile

This compound is a potent and selective ligand for the muscarinic acetylcholine receptor family (M1-M5). Its defining characteristic is its differential activity across these receptor subtypes. It functions as a partial agonist at the Gi-coupled M2 and M4 receptors and as an antagonist at the Gq-coupled M1, M3, and M5 receptors.[1] This profile has generated interest in its potential therapeutic applications, particularly in neuropsychiatric disorders where modulation of cholinergic signaling is a key target.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize its binding affinity and functional potency at the five human muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) in CHO cells |

| hM1 | 0.2 - 2.8 nM[1] |

| hM2 | 0.2 - 2.8 nM[1] |

| hM3 | 0.2 - 2.8 nM[1] |

| hM4 | 0.2 - 2.8 nM[1] |

| hM5 | 0.2 - 2.8 nM |

Table 2: Functional Activity of PTAC at Human Muscarinic Receptors (GTP-γ-[35S] Binding Assay)

| Receptor Subtype | Agonist pEC50 | Agonist %Emax (relative to Oxotremorine-M) | Antagonist pIC50 | Antagonist % Inhibition |

| hM1 | 9.43 | 38.1 | 9.03 | 54.3 |

| hM2 | 9.30 | 68.5 | 8.46 | 16.8 |

| hM3 | - | - | 7.69 | 90.45 |

| hM4 | 8.83 | 19.4 | 7.61 | 92.7 |

| hM5 | - | - | 6.97 | 87.3 |

Data derived from a study using CHO cells stably expressing human M1-M5 receptors.

Signaling Pathways

This compound's dual activity leads to distinct downstream signaling cascades depending on the receptor subtype it engages. At M2 and M4 receptors, its partial agonism stimulates Gi protein signaling, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, at M1, M3, and M5 receptors, it acts as an antagonist, blocking the Gq-protein-mediated activation of phospholipase C, which in turn prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a receptor subtype (IC50) and to calculate the inhibitory constant (Ki).

Materials:

-

Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-hM1).

-

Radioligand (e.g., [3H]-N-methylscopolamine).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

A series of dilutions of this compound are prepared.

-

In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand (e.g., atropine).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

The IC50 is determined by non-linear regression analysis of the competition curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

GTP-γ-[35S] Binding Assay for Functional Activity

This assay measures the functional agonistic or antagonistic activity of this compound by quantifying G-protein activation.

Objective: To determine the potency (EC50 or IC50) and efficacy (%Emax or % inhibition) of this compound at muscarinic receptors.

Materials:

-

Membrane preparations from CHO cells stably expressing human M1-M5 muscarinic receptors.

-

GTP-γ-[35S] (500 pM final concentration).

-

GDP (1 µM final concentration for M2 and M4 receptor membranes).

-

This compound stock solution.

-

Full agonist (e.g., Oxotremorine-M).

-

GTP-binding assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Rabbit polyclonal Gα antibodies (e.g., anti-Gαq/11 for M1, M3, M5; anti-Gαi/o for M2, M4).

-

Antibody capture scintillation proximity assay reagents.

-

96-well plates.

Procedure:

-

Agonist Mode:

-

Membrane preparations (20–40 fmol/well) are incubated with varying concentrations of this compound for 30 minutes at room temperature.

-

For M2 and M4 receptors, GDP is added before incubation.

-

GTP-γ-[35S] is added, and the incubation continues for another 30 minutes.

-

-

Antagonist Mode:

-

Membranes are incubated with varying concentrations of this compound in the presence of an EC90 concentration of a full agonist (e.g., oxotremorine-M).

-

-

G-Protein Capture:

-

The labeled membranes are solubilized with 0.27% Nonidet P40.

-

The appropriate rabbit polyclonal Gα antibody is added and incubated for 60 minutes.

-

-

Detection:

-

The amount of bound GTP-γ-[35S] is quantified using a scintillation proximity assay.

-

-

Data Analysis:

-

Data are analyzed using non-linear regression to determine pEC50 and %Emax (relative to the full agonist) for agonist activity, or pIC50 and % inhibition for antagonist activity.

-

Beta-Arrestin Recruitment Assay

This assay can be used to investigate potential G-protein-independent signaling or receptor desensitization mediated by this compound.

Objective: To determine if this compound promotes the recruitment of β-arrestin to muscarinic receptors.

Materials:

-

Cells co-expressing a muscarinic receptor subtype and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

This compound stock solution.

-

Agonist control (e.g., Acetylcholine).

-

Assay-specific detection reagents (e.g., for enzyme complementation assays).

-

Microplate reader or high-content imaging system.

Procedure:

-

Cells are plated in a microplate.

-

Cells are treated with varying concentrations of this compound or a control agonist.

-

The plate is incubated to allow for β-arrestin recruitment.

-

The recruitment is quantified by measuring the resulting signal (e.g., luminescence, fluorescence resonance energy transfer, or imaging of fluorescent protein translocation).

-

Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound's distinct dual agonist-antagonist profile at muscarinic receptors makes it a valuable pharmacological tool for dissecting the roles of individual receptor subtypes in physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of this and similar molecules. The complex signaling profile, with partial agonism at M2/M4 receptors and antagonism at M1/M3/M5 receptors, offers a nuanced approach to modulating the cholinergic system, potentially offering improved therapeutic windows compared to non-selective muscarinic ligands.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PTAC Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental use of PTAC oxalate, a selective muscarinic receptor ligand. This compound exhibits a unique pharmacological profile, acting as a partial agonist at M2 and M4 receptors and an antagonist at M1, M3, and M5 receptors.[1][2] This profile makes it a valuable tool for investigating the subtype-specific functions of the muscarinic receptor family in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Species/Cell Line | Reference |

| Receptor Binding Affinity (Ki) | |||

| M1 Receptor | 2.8 nM | Human (CHO cells) | [1] |

| M2 Receptor | 0.2 nM | Human (CHO cells) | [1][2] |

| M3 Receptor | 0.6 nM | Human (CHO cells) | |

| M4 Receptor | 0.2 nM | Human (CHO cells) | |

| M5 Receptor | 0.8 nM | Human (CHO cells) | |

| In Vivo Efficacy | |||

| Effective Dose (Neuropathic Pain) | 0.05 mg/kg (IP) | Mice | |

| Ineffective Dose (Neuropathic Pain) | 0.01 mg/kg (IP) | Mice | |

| Antidepressant-like Effect | |||

| Effective Dose (Forced Swim Test) | 0.05 mg/kg (IP) | Mice | |

| Ineffective Dose (Forced Swim Test) | 0.01 mg/kg (IP) | Mice |

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the cellular level, highlighting its differential effects on various muscarinic receptor subtypes.

Caption: Signaling pathway of this compound.

In Vivo Experimental Protocols

The following protocols are designed for the investigation of this compound in rodent models of neuropathic pain and depression.

Animal Models and Husbandry

-

Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for models of neuropathic pain and depression.

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration

-

Formulation: this compound is a white solid powder that is generally soluble in water and DMSO. For intraperitoneal (IP) injection, dissolve this compound in sterile saline (0.9% NaCl).

-

Dosage: Based on available data, effective doses are around 0.05 mg/kg, while 0.01 mg/kg has been shown to be ineffective in certain models. A dose-response study is recommended to determine the optimal dose for a specific model.

-

Administration: Administer the drug solution via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

Experimental Workflow for Neuropathic Pain Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.

Caption: Experimental workflow for neuropathic pain.

-

Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.

-

The ligatures should be tightened until a slight constriction of the nerve is observed.

-

Close the incision with sutures.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

-

Acclimation: Place the mice in individual compartments on a wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw.

-

Response: A positive response is recorded if the mouse briskly withdraws its paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Experimental Protocol for Antidepressant-like Effects

-

Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Pre-test Session (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

-

Test Session (Day 2):

-

Administer this compound (0.01 or 0.05 mg/kg, IP) or vehicle 30-60 minutes before the test.

-

Place the mouse in the cylinder for a 6-minute test session.

-

Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.

-

-

Apparatus: Suspend the mouse by its tail from a horizontal bar using adhesive tape. The mouse's head should be approximately 50 cm above the floor.

-

Procedure:

-

Administer this compound or vehicle 30-60 minutes before the test.

-

Suspend the mouse for a 6-minute session.

-

Record the total duration of immobility. Immobility is defined as the absence of any movement except for respiration.

-

Potential Side Effects and Monitoring

Given that this compound is a muscarinic receptor ligand, potential cholinergic side effects should be monitored. These may include salivation, lacrimation, urination, defecation, and gastrointestinal distress (SLUDGE). Any adverse effects should be documented and taken into consideration during data interpretation.

Conclusion

This compound is a promising research tool for elucidating the roles of M2 and M4 muscarinic receptor subtypes in various neurological and psychiatric conditions. The protocols outlined in this document provide a framework for conducting in vivo studies to further characterize its pharmacological effects. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Using Oxalate in Cultured Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxalate, a dicarboxylic acid anion, is a metabolic end product that, in high concentrations, can have significant physiological effects. While extensively studied in the context of kidney stone formation and its impact on renal epithelial cells, emerging evidence suggests that oxalate can also influence neuronal function. These application notes provide an overview of the known effects of oxalate on neuronal cells and detailed protocols for studying these effects in a laboratory setting. The information is primarily based on studies of oxalate's impact on dorsal root ganglion (DRG) neurons and extrapolated from its known signaling mechanisms in other cell types.

Data Presentation

Table 1: Summary of Quantitative Effects of Oxalate on Cultured Cells

| Cell Type | Parameter Measured | Treatment | Result | Reference |

| Primary Cultured DRG Neurons | Percentage of Menthol-Sensitive Cells | 500 µM Oxalate for 24h | Significant increase in the number of menthol-sensitive cells (P < 0.05) | [1] |

| Human Intestinal Caco2-BBE Cells | [¹⁴C]oxalate Transport | Forskolin and IBMX (PKA activators) | 3.7-fold stimulation of oxalate transport | [2] |

| HK-2 and HEK-293 Cells | PI3K and AKT Phosphorylation | JPT2 Overexpression | Significant enhancement of phosphorylation levels | [3] |

| LLC-PK1 Cells | p38 MAPK Activation | 1 mM Oxalate | Robust phosphorylation and activation | [4] |

| LLC-PK1 Cells | JNK Activation | 1 mM Oxalate | Modest activation | [4] |

| LLC-PK1 Cells | LDH Release | Oxalate (concentration not specified) for 3h | 2.18 ± 0.10-fold increase | |

| LLC-PK1 Cells | PKC Activity (Particulate Fraction) | Oxalate (concentration not specified) for 3h | Significant increase (0.305 ± 0.1 to 0.657 ± 0.06) |

Experimental Protocols

Protocol 1: General Protocol for Treatment of Cultured Neuronal Cells with Oxalate

This protocol provides a general framework for treating primary or immortalized neuronal cell lines with oxalate. Specific parameters such as cell seeding density, oxalate concentration, and incubation time may need to be optimized for different cell types and experimental goals.

Materials:

-

Cultured neuronal cells (e.g., primary hippocampal, cortical, or DRG neurons; or cell lines like SH-SY5Y)

-

Complete culture medium appropriate for the cell type

-

Sodium oxalate (or another soluble oxalate salt)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates (e.g., 6-well, 12-well, or 96-well)

-

Reagents for downstream analysis (e.g., cell lysis buffer, RNA extraction kit, antibodies for western blotting)

Procedure:

-

Cell Plating:

-

Plate neuronal cells onto appropriate culture plates pre-coated with a suitable substrate (e.g., poly-D-lysine, laminin).

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency or developmental stage.

-

-

Preparation of Oxalate Stock Solution:

-

Prepare a sterile stock solution of sodium oxalate in water or PBS. A concentration of 100 mM is recommended for easy dilution.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

-

Treatment with Oxalate:

-

On the day of the experiment, dilute the oxalate stock solution to the desired final concentration in pre-warmed complete culture medium. Based on published data, a starting concentration range of 100 µM to 1 mM can be explored.

-

Remove the old medium from the cultured cells and gently wash once with sterile PBS.

-

Add the medium containing the desired concentration of oxalate to the cells. Include a vehicle control (medium without oxalate).

-

Incubate the cells for the desired period (e.g., 24 hours, as used in the DRG neuron study).

-

-

Downstream Analysis:

-

After incubation, the cells can be processed for various analyses, such as:

-

Cell Viability Assays: (e.g., MTT, LDH release) to assess cytotoxicity.

-

Immunocytochemistry: To visualize changes in protein expression or localization.

-

Western Blotting: To quantify changes in protein expression and phosphorylation states of signaling molecules.

-

Calcium Imaging: To measure changes in intracellular calcium levels.

-

RNA Sequencing or qPCR: To analyze changes in gene expression.

-

-

Protocol 2: Assessment of Neuronal Sensitization using Calcium Imaging

This protocol is adapted from a study on DRG neurons and can be used to assess changes in neuronal sensitivity to specific stimuli after oxalate treatment.

Materials:

-

Cultured neuronal cells treated with oxalate as described in Protocol 1.

-

Fura-2 AM or other suitable calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

Stimulating agents (e.g., menthol for TRPM8, capsaicin for TRPV1, KCl for general neuronal depolarization).

-

Fluorescence microscope equipped for ratiometric calcium imaging.

Procedure:

-

Loading with Calcium Indicator:

-

After oxalate treatment, wash the cells twice with HBSS.

-

Incubate the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Calcium Imaging:

-

Mount the culture plate on the fluorescence microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply the stimulating agent (e.g., 300 µM menthol) and continue to acquire images.

-

At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to identify all responsive neurons.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensity at 340 nm to 380 nm (F340/F380) for each cell over time.

-

A cell is considered responsive if the F340/F380 ratio increases significantly above the baseline upon stimulation.

-

Quantify the percentage of responsive cells in the oxalate-treated and control groups. For example, the percentage of menthol-sensitive cells can be calculated as: (number of menthol-responsive neurons / number of KCl-responsive neurons) x 100.

-

Mandatory Visualizations

Signaling Pathways

Caption: Putative signaling pathways activated by oxalate in neuronal and other cell types.

Experimental Workflow

Caption: General experimental workflow for studying the effects of oxalate on cultured neuronal cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxalate regulates crystal-cell adhesion and macrophage metabolism via JPT2/PI3K/AKT signaling to promote the progression of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neuropathic Pain Models Involving Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing an oxaliplatin-induced neuropathic pain model, with a focus on the role of its metabolite, oxalate, in the development of pain symptoms. This model is highly relevant for preclinical studies aimed at understanding the pathophysiology of chemotherapy-induced peripheral neuropathy (CIPN) and for the development of novel analgesic drugs.[1][2]

Introduction

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer.[1][2] A significant dose-limiting side effect of oxaliplatin is the development of peripheral neuropathy, which manifests as both acute and chronic symptoms.[1] The acute form is often characterized by cold hypersensitivity, while the chronic form presents as a more persistent sensory neuropathy. Oxaliplatin is metabolized into oxalate and dichloro(1,2-diaminocyclohexane)platinum (Pt(dach)Cl₂). Studies have indicated that the oxalate metabolite is significantly involved in the acute cold hyperalgesia observed after oxaliplatin administration, while the platinum compound is more associated with chronic mechanical allodynia. Understanding the distinct roles of these metabolites is crucial for developing targeted therapies.

This document outlines the protocols for inducing neuropathic pain in rodents using oxaliplatin and its metabolite oxalate, methods for assessing pain-related behaviors, and a summary of expected quantitative outcomes. Additionally, it provides insights into the signaling pathways implicated in this pain model.

Key Experimental Protocols

Protocol 1: Induction of Oxaliplatin-Induced Neuropathic Pain in Rats

This protocol describes the induction of a neuropathic pain model that recapitulates the symptoms of chemotherapy-induced peripheral neuropathy.

Materials:

-

Oxaliplatin powder

-

Sterile 5% glucose solution

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Animal housing with controlled temperature and light-dark cycle

-